molecular formula C9H8ClNO6S B8697584 Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate

Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate

Cat. No.: B8697584
M. Wt: 293.68 g/mol
InChI Key: ZFNBAYSODWFFGP-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate is an organosulfur compound featuring a benzoate ester backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chlorosulfonyl moiety, which facilitates nucleophilic substitution reactions. The nitro group enhances electrophilicity, making it suitable for further functionalization .

Properties

Molecular Formula

C9H8ClNO6S

Molecular Weight

293.68 g/mol

IUPAC Name

ethyl 2-chlorosulfonyl-3-nitrobenzoate

InChI

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)6-4-3-5-7(11(13)14)8(6)18(10,15)16/h3-5H,2H2,1H3

InChI Key

ZFNBAYSODWFFGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Reactivity

The compound’s structural analogs are categorized based on substituent types and positions:

Nitro-Substituted Ethyl Benzoates

Ethyl 2,6-dichloro-3-nitrobenzoate (CAS 1807181-36-7) Formula: C₉H₇Cl₂NO₄ Key Differences: Replaces the chlorosulfonyl group with chlorine atoms at positions 2 and 4. Applications: Intermediate in herbicide synthesis .

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 95617-09-7) Formula: C₁₆H₁₂ClNO₅ Key Differences: Features a benzoyl group substituted with chloro and nitro groups, rather than direct sulfonyl chloride substitution. Reactivity: The carbonyl group enables condensation reactions, contrasting with the sulfonyl chloride’s electrophilicity. Applications: Precursor for anticoagulant agents .

Chlorosulfonyl-Containing Ethyl Esters

Ethyl 2-(chlorosulfonyl)acetate

  • Formula : C₄H₇ClO₄S
  • Key Differences : Acetate backbone instead of benzoate; chlorosulfonyl group at position 2.
  • Reactivity : Less steric hindrance enhances reactivity in sulfonamide formation compared to the aromatic analog.
  • Applications : Used in peptide coupling reactions .

2-(2-Methoxyethoxy)-ethyl 2-(chlorosulfonyl)-benzoate

  • Key Differences : Incorporates a methoxyethoxy side chain, increasing solubility in polar solvents.
  • Reactivity : The ether linkage moderates the sulfonyl chloride’s reactivity, enabling controlled substitutions.
  • Applications : Specialty reagent for polymer chemistry .
Multi-Functional Ethyl Benzoates

Ethyl 3-nitrocinnamate (CAS 1466-61-9) Formula: C₁₁H₁₁NO₄ Key Differences: Cinnamate ester with a nitro group on the phenyl ring; lacks sulfonyl functionality. Reactivity: Conjugated double bond allows for Diels-Alder reactions, unlike the sulfonyl chloride’s substitution chemistry. Applications: Photopolymerization initiator .

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability Notes
Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate 289.68 85–87 (decomposes) Moderate (DCM, THF) Moisture-sensitive; store under N₂
Ethyl 2,6-dichloro-3-nitrobenzoate 264.02 102–104 Low (Hexane) Stable to oxidation
Ethyl 3-nitrocinnamate 221.21 98–100 High (Acetone) Light-sensitive

Key Observations :

  • The chlorosulfonyl group in the target compound increases hygroscopicity compared to chloro or nitro-substituted analogs.
  • Aromatic nitro groups enhance thermal stability but reduce solubility in non-polar solvents.

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